N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is an organic compound characterized by the presence of a hydroxyphenyl group and a prop-2-en-1-ylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea typically involves the reaction of 3-hydroxyaniline with propenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 3-hydroxyaniline in an organic solvent.
Step 2: Add propenyl isocyanate dropwise to the solution while maintaining the temperature at reflux.
Step 3: Continue refluxing the mixture for several hours until the reaction is complete.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated urea derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated urea derivatives.
Substitution: Ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in enzymology and molecular biology.
Medicine
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It can be explored as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the material science industry, this compound can be used in the development of polymers and resins with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism by which N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Hydroxyphenyl)urea: Similar structure but lacks the prop-2-en-1-yl group.
N-(4-Hydroxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with the hydroxy group in the para position.
N-(3-Methoxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is unique due to the presence of both a hydroxyphenyl group and a prop-2-en-1-ylurea moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
70171-68-5 |
---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |
InChI-Schlüssel |
MTTZAHDVXFJKIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)NC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.